This compound falls under the category of synthetic peptides and neuropeptide receptor agonists. Its classification as a melanin-concentrating hormone analog places it within the broader context of neuropeptides that regulate various physiological functions, including appetite regulation and energy homeostasis.
The synthesis of [Ala17]-MCH involves solid-phase peptide synthesis (SPPS), a common technique for producing peptides with high purity and yield. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process typically includes:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields. Characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
[Ala17]-MCH consists of a sequence of amino acids that mimic the natural structure of melanin-concentrating hormone. The specific sequence includes alanine at position 17, which alters its interaction with MCH receptors compared to the native hormone.
The molecular formula and weight are critical for understanding its behavior in biological systems. While specific structural data such as three-dimensional conformation may not be readily available in public databases, computational modeling can provide insights into its potential interactions with target receptors.
[Ala17]-MCH primarily participates in receptor-mediated signaling pathways upon binding to MCH1 and MCH2 receptors. This binding initiates a cascade of intracellular events leading to calcium mobilization within cells, which is crucial for various physiological responses.
The interaction kinetics can be studied using radiolabeled ligands or fluorescent tagging techniques to measure binding affinities and receptor activation states in real-time. These studies help elucidate the pharmacological profile of [Ala17]-MCH compared to other MCH analogs.
Upon administration, [Ala17]-MCH binds selectively to MCH receptors on target cells. This binding activates G-protein coupled receptor pathways that lead to increased intracellular calcium levels through phospholipase C activation.
Research indicates that this mechanism plays a role in regulating energy balance and appetite control. The specific signaling pathways activated by [Ala17]-MCH can be further explored using pharmacological inhibitors or genetic knockdown approaches in cellular models .
Relevant analyses include stability testing under various conditions to ensure reliable performance in experimental setups.
[Ala17]-MCH has several scientific uses:
Its ability to modulate receptor activity makes it a valuable tool in both basic research and potential therapeutic developments targeting metabolic diseases .
Melanin-Concentrating Hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily involved in regulating energy homeostasis, feeding behavior, and emotional responses in mammals. The endogenous peptide signals through two G protein-coupled receptors, MCHR1 and MCHR2, with differential expression patterns across tissues. Native MCH contains two cysteine residues at positions 7 and 16, forming an intramolecular disulfide bond essential for its tertiary structure and receptor engagement. However, the presence of an additional cysteine at position 17 in the native sequence introduces structural liabilities, including potential for aberrant disulfide bonding, oxidative aggregation, and conformational heterogeneity. [1] [2] [8]
The design of [Ala17]-MCH emerged from systematic structure-activity relationship (SAR) studies aimed at optimizing receptor selectivity and metabolic stability. Alanine substitution at position 17 (Cys17→Ala) was strategically chosen to eliminate the reactive thiol group while introducing a conformationally neutral residue. Alanine’s small side chain and lack of chirality minimize steric perturbations to the native fold, preserving the core pharmacophore. This modification retained the critical disulfide bridge (Cys7-Cys16) but prevented non-native crosslinking or redox-dependent inactivation observed in the wild-type peptide. The resulting analogue, [Ala17]-MCH, displays a linear sequence of Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Ala-Gln-Val (disulfide bridge: Cys7-Cys16) and a molecular weight of 2271.71 g/mol (C₉₇H₁₅₅N₂₉O₂₆S₄). [1] [2] [4]
Table 1: Key Structural Parameters of [Ala17]-MCH
Property | Value |
---|---|
Molecular Formula | C₉₇H₁₅₅N₂₉O₂₆S₄ |
Molecular Weight | 2271.71 g/mol |
CAS Number | 359784-84-2 |
Sequence | DFDMLRCMLGRVYRPCAQV |
Disulfide Bond | Between Cys7 and Cys16 |
Solubility (DMSO) | 25 mg/mL (11.00 mM) |
Purity | >99% (HPLC) |
The Cys17→Ala substitution in [Ala17]-MCH exemplifies how single-residue engineering can profoundly influence peptide-receptor interactions without altering core structural elements. Position 17 resides within a flexible C-terminal loop adjacent to the disulfide-constrained core. Native cysteine at this site contributes to conformational instability through:
Alanine substitution mitigates these issues while conferring distinct pharmacological advantages:
Table 2: Receptor Binding and Functional Activity of [Ala17]-MCH
Parameter | MCHR1 | MCHR2 |
---|---|---|
Binding Affinity (Kᵢ) | 0.16 ± 0.02 nM | 34 ± 5 nM |
Selectivity Ratio | 212.5 | 1 |
Functional EC₅₀ | 17 nM | 54 nM |
Eu³⁺-Labeled Kd | 0.37 nM | No binding |
The conserved Cys7-Cys16 disulfide bond in [Ala17]-MCH serves as a critical structural stabilizer, constraining the peptide into a hairpin-like topology essential for bioactivity. Disulfide engineering in this analogue demonstrates the context-dependent effects of covalent crosslinks on protein stability:
Computational modeling provides mechanistic insights into disulfide function:
// Pseudocode: Disulfide Bond Stability Scoring (Adapted from MAESTRO) function calculate_Sss(ΔG_z, Pβ_z, Pαβ_z): Sss = w1 * ΔG_z + w2 * Pβ_z + w3 * Pαβ_z // Weighted z-scores return Sss // Higher scores indicate stable disulfide formation
For [Ala17]-MCH, the Cys7-Cys16 pair scores Sss = 8.2 in MAESTRO analysis, exceeding the stability threshold (Sss > 5.0). Key geometric parameters include:
Notably, the Ala17 substitution synergizes with disulfide engineering by preventing potential thiol-disulfide exchange reactions that could destabilize the Cys7-Cys16 bond. This dual-design strategy exemplifies how targeted point mutations and conserved crosslinks can collaboratively optimize peptide stability and function.
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6